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Get Quote

Buparlisib (BKM120) is built on a pyrimidine core scaffold [1]. This core is substituted with:

A morpholino group at the 2-position, which is critical for binding to the kinase's hinge region
through a key hydrogen bond with Val882 [1].

An aminopyridyl moiety at the 6-position, which forms hydrogen bonds with Asp836, Asp841, and
Tyr867 in the PI3K binding pocket [1].

A substituent at the 4-position, which was identified as a flexible site for modifications to improve
potency and drug-like properties [1].

A pivotal study deconvoluted Buparlisib's dual activity by making minimal, single-atom changes to its core

[2]. This research led to derivatives with discrete biological activities, which are summarized in the table

below.

Table 1: Buparlisib Derivatives with Separated Activities

Compound
Name

Core
Structure
Change

Primary Activity Key Finding

Buparlisib
(BKM120)

Pyrimidine Dual: PI3K inhibition &

Microtubule
destabilization

Antiproliferative action is dominated by

microtubule-dependent mitotic arrest [2].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s548230?utm_src=pdf-body
https://www.smolecule.com/products/s548230?utm_src=pdf-interest
https://www.smolecule.com/products/s548230?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6047022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6047022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6047022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6047022/
https://www.smolecule.com/products/s548230?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5347140/
https://www.smolecule.com/products/s548230?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5347140/
https://www.smolecule.com/products/s548230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Compound
Name

Core
Structure
Change

Primary Activity Key Finding

MTD147 Pyrimidine →
Pyridine

Primarily Microtubule
Destabilization

Minimal PI3K inhibition; triggers
phosphorylation of Histone H3, nuclear

DNA condensation, and G2/M arrest [2].

PQR309 Pyrimidine →

Triazine

Primarily Pan-PI3K

Inhibition

No detectable microtubule-destabilizing

activity; arrests cells in the G1/S phase
[2].

The following diagram illustrates the core structure of Buparlisib and the sites of modification that define its

SAR.
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Buparlisib core structure and key modification sites.

Structural Optimization and Activity Data

Further SAR exploration focused on hybridizing Buparlisib's structure by replacing the C4 morpholine

moiety with sulfonyl side chains found in mTOR inhibitors [1]. This strategy successfully generated potent

dual PI3K/mTOR inhibitors. The table below summarizes the inhibitory activity (IC50) of key compounds

against PI3K isoforms and mTOR.

Table 2: In Vitro Inhibitory Activity (IC50 in nM) of Buparlisib and Key Derivatives [1]
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Compound R1 (on sulfone)
R2 (on
pyridyl)

PI3Kα PI3Kβ PI3Kγ PI3Kδ mTOR

Buparlisib - -CF₃ 52 [3] 166

[3]

116

[3]

262

[3]

>10,000

[1]

Compound
6

Cyclopropyl -CF₃ 16 314 288 240 1,680

Compound
11

Cyclopropyl / (S)-3-

Methylmorpholine

-CF₃ 16 264 164 197 2,090

Compound
26

Cyclopropyl / (S)-3-

Methylmorpholine

-F 20 376 204 46 189

Key findings from this optimization include:

The cyclopropyl ring on the sulfone chain helps maintain potent PI3Kα inhibition [1].
Replacing the trifluoromethyl group (-CF₃) on the C6 aminopyridyl moiety with a fluorine atom (-F)

dramatically enhances inhibition of mTOR and PI3Kδ, leading to a potent dual inhibitor profile [1].
Compound 26 exhibited superior in vivo antitumor efficacy in an HT-29 xenograft model compared to

Buparlisib [1].

Key Experimental Protocols

To evaluate the activity of PI3K inhibitors like Buparlisib and its derivatives, several standard in vitro and

cellular assays are used. The methodologies for key experiments cited in the search results are outlined

below.

1. PI3K Enzyme Inhibition Assay

Purpose: To measure the direct inhibition of PI3K catalytic activity.
Typical Protocol: Recombinant PI3K enzyme is incubated with the test compound and substrates

(PIP2 and ATP). The reaction product (PIP3) is quantified using methods like ELISA or a mobility shift
assay. The IC50 value (concentration that inhibits 50% of enzyme activity) is calculated from dose-

response curves [1].

2. Cell Proliferation/Viability Assay (MTT Assay)
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Purpose: To determine the anti-proliferative effects of compounds on cancer cell lines.

Typical Protocol: Cells are seeded in multi-well plates and treated with a range of compound
concentrations for a set period (e.g., 72 hours). MTT reagent is added, which is metabolized by living

cells to a purple formazan product. The absorbance is measured, and the IC50 value for growth
inhibition is determined [4] [1].

3. Immunoblotting (Western Blotting)

Purpose: To analyze the effect of compounds on signaling pathways by detecting protein
phosphorylation and expression levels.

Typical Protocol:
Cell Lysis & Protein Extraction: Treated cells are lysed on ice using RIPA or NP-40-based

buffer supplemented with protease and phosphatase inhibitors [4].
Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a

nitrocellulose or PVDF membrane.
Antibody Probing: Membranes are probed with primary antibodies (e.g., against p-AKT

Ser473, p-S6, p-GSK3β, p-4EBP1, or cleaved caspase-3) and subsequently with HRP-
conjugated secondary antibodies [5] [4].

Detection: Signal is detected using chemiluminescence, demonstrating pathway modulation
and apoptosis induction [4].

4. Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI,
then analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late

apoptotic/necrotic cells [3] [5].
Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry. A sub-G1 peak

indicates apoptotic cells with fragmented DNA [5].

5. Microtubule Dynamics Assay

Purpose: To assess the off-target microtubule-destabilizing effect of compounds like Buparlisib and

MTD147.
Typical Protocol: Reconstituted microtubules are observed in the presence of compounds.

Parameters like microtubule growth rate and catastrophe frequency are measured. In cells,
microtubule dynamics can be tracked using GFP-tagged markers like EB3 [2].

6. X-ray Crystallography

Purpose: To determine the atomic structure of compounds bound to their targets (e.g., tubulin or
PI3K), providing a structural basis for SAR.
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Application: Crystal structures of Buparlisib and MTD147 in complex with tubulin revealed that they

bind to the colchicine site, explaining their microtubule-destabilizing activity [2].

The following diagram visualizes the primary workflow for the cellular and mechanism-based assays.

Compound

CellTreatment

Functional Assays Mechanism & Pathway Assays

MTT Proliferation Assay Annexin V/PI Apoptosis Cell Cycle Analysis Western Blot (p-AKT, p-S6) Microtubule Dynamics

Click to download full resolution via product page

Experimental workflow for evaluating Buparlisib derivatives.

Future Directions and Clinical Relevance

Understanding Buparlisib's SAR has direct implications for drug development. The separation of its on-

target (PI3K) and off-target (microtubule) activities provides a clear strategy to design next-generation

inhibitors with improved safety profiles [2]. Furthermore, the successful development of dual PI3K/mTOR

inhibitors from the Buparlisib scaffold highlights a promising approach to overcome resistance mechanisms

in cancer therapy [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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